molecular formula C23H21N3OS3 B12144707 (5Z)-3-cyclohexyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 956794-48-2

(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12144707
CAS No.: 956794-48-2
M. Wt: 451.6 g/mol
InChI Key: JTJJVMUSRHUMCC-ZHZULCJRSA-N
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Description

4-Thiazolidinone, 3-cyclohexyl-5-[[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-cyclohexyl-5-[[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- typically involves the condensation of thiosemicarbazide with cyclohexanone, followed by cyclization with α-haloketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-cyclohexyl-5-[[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-cyclohexyl-5-[[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- involves its interaction with various molecular targets and pathways:

Properties

CAS No.

956794-48-2

Molecular Formula

C23H21N3OS3

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS3/c27-22-20(30-23(28)26(22)18-10-5-2-6-11-18)14-16-15-25(17-8-3-1-4-9-17)24-21(16)19-12-7-13-29-19/h1,3-4,7-9,12-15,18H,2,5-6,10-11H2/b20-14-

InChI Key

JTJJVMUSRHUMCC-ZHZULCJRSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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